5-Fluoro-4-hydroxypyrimidine

描述

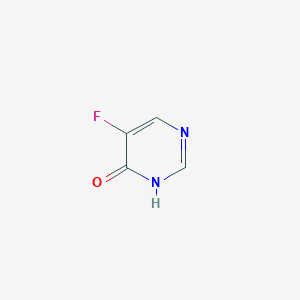

5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative with the molecular formula C4H3FN2O. It is a solid compound with a molecular weight of 114.08 g/mol.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-hydroxypyrimidine typically involves the fluorination of hydroxypyrimidine. One common method includes the reaction of hydroxypyrimidine with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent under controlled conditions . Another approach involves the cyclization of a propionyl-carbonyl enaminated product with formamide under alkaline conditions, followed by fluorination .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of alpha-fluoro-propionylmethyl acetate or alpha-fluoro-propionylethyl acetate as starting materials, followed by cyclization and fluorination, is a preferred route due to the availability of reagents and mild reaction conditions .

化学反应分析

Types of Reactions: 5-Fluoro-4-hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine compounds.

科学研究应用

Chemical Synthesis

Building Block for Complex Compounds

5-Fluoro-4-hydroxypyrimidine serves as a crucial building block in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of additional functional groups, facilitating the creation of more complex molecules that can exhibit enhanced properties or biological activities. The compound's reactivity is largely attributed to its hydroxyl and fluorine substituents, which enable nucleophilic substitutions and other chemical transformations.

Synthetic Routes

The synthesis of this compound typically involves:

- Fluorination : Reaction with fluorinating agents such as hydrogen fluoride.

- Cyclization : Using alpha-fluoro-propionyl derivatives as starting materials to yield the desired pyrimidine structure.

Biological Research

Enzyme Inhibition and Nucleic Acid Interaction

Research has highlighted the potential of this compound in inhibiting enzymes involved in nucleic acid metabolism. It primarily targets thymidylate synthase, disrupting DNA synthesis and cell proliferation, which is particularly relevant in cancer research. The compound's ability to incorporate into RNA and DNA also suggests potential applications in gene therapy and molecular biology.

Antifungal Activity

this compound has been identified as a precursor in the synthesis of voriconazole, a broad-spectrum antifungal agent. Voriconazole is used to treat serious fungal infections, especially in immunocompromised patients. Studies indicate that derivatives of this compound possess antifungal properties by inhibiting enzymes critical for fungal cell wall synthesis .

Medicinal Applications

Pharmaceutical Development

The compound plays a vital role in drug development, particularly as an intermediate in synthesizing various pharmaceutical agents. Its derivatives are being explored for their anticancer and antifungal properties, making them valuable candidates for further clinical research.

Case Study: Voriconazole

Voriconazole is synthesized using this compound as a key intermediate. This antifungal medication has shown efficacy against infections caused by Candida species and Aspergillus species. Clinical studies have demonstrated its ability to reduce mortality rates associated with severe fungal infections in high-risk patients .

作用机制

The mechanism of action of 5-Fluoro-4-hydroxypyrimidine involves its interaction with biological targets, primarily enzymes and nucleic acids. The compound can inhibit enzymes such as thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation. Additionally, it can incorporate into RNA and DNA, causing structural and functional perturbations .

相似化合物的比较

5-Fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.

5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.

5-Fluorocytosine: An antifungal agent with a fluorinated pyrimidine base

Uniqueness: 5-Fluoro-4-hydroxypyrimidine is unique due to its specific hydroxyl and fluorine substitutions, which confer distinct chemical reactivity and biological activity compared to other fluorinated pyrimidines.

生物活性

5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound exhibits properties that may be beneficial in the treatment of various cancers and viral infections due to its structural similarities to nucleobases and its ability to interfere with nucleic acid synthesis.

Chemical Structure and Properties

This compound contains a pyrimidine ring with a fluorine atom at the 5-position and a hydroxyl group at the 4-position. This unique configuration enhances its reactivity and biological activity, making it an interesting candidate for further research.

The biological activity of this compound primarily stems from its role as an antimetabolite . It interferes with nucleic acid synthesis by mimicking natural nucleobases, thereby inhibiting enzymes involved in nucleotide metabolism. Specifically, it has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to cell death in rapidly dividing cancer cells through a process known as thymineless death .

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, studies have demonstrated its effectiveness against colon cancer models, where it was found to enhance the efficacy of other chemotherapeutic agents like 5-fluorouracil (5-FU) when used in combination therapies .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Its mechanism involves inhibiting viral replication by interfering with the synthesis of viral nucleic acids, similar to its action against cancer cells .

Case Studies

- Colon Cancer Treatment : A clinical trial involving patients with Dukes’ B and C carcinoma of the colon assessed the efficacy of this compound in combination with leucovorin. The results indicated a significant improvement in patient outcomes compared to traditional treatments alone .

- Viral Infections : In vitro studies have demonstrated that derivatives of this compound exhibit activity against various viruses, including those responsible for respiratory infections. The compound's ability to inhibit viral replication was attributed to its structural similarity to nucleosides used by viruses for replication .

Research Findings

Several studies have focused on the pharmacokinetics and bioavailability of this compound. These investigations are crucial for understanding how effectively the compound can be delivered and utilized in clinical settings. Key findings include:

- Bioavailability : Research indicates that modifications to the chemical structure can enhance bioavailability, making it more effective when administered orally or intravenously .

- Toxicity Profiles : While effective, the compound's use is associated with certain side effects typical of antimetabolites, such as gastrointestinal disturbances and myelosuppression. Ongoing studies aim to mitigate these effects through combination therapies and dosage adjustments .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluorouracil (5-FU) | Pyrimidine base with fluorine | Widely used in cancer chemotherapy |

| 4-Thiouracil | Pyrimidine base with thiol group | Exhibits antiviral properties |

| 2-Hydroxypyrimidine | Lacks fluorine and thiol groups | Serves as a simpler analog |

| 5-Fluoro-2-hydroxypyrimidine | Similar hydroxyl and fluorine placement | Used as a precursor in various syntheses |

The unique combination of both hydroxyl and fluorinated functionalities in this compound enhances its reactivity compared to other similar compounds, contributing to its diverse biological activities.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining 5-Fluoro-4-hydroxypyrimidine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic fluorination of 4-hydroxypyrimidine derivatives using fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) should be confirmed via HPLC (C18 column, UV detection at 260 nm) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl protons at δ ~10–12 ppm, aromatic protons at δ ~7–8 ppm) and fluorine coupling patterns (¹⁹F NMR at δ ~−120 to −150 ppm).

- FT-IR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and aromatic C-F stretches (~1250 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₄H₃FN₂O: 130.08 g/mol) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS. Hydroxyl group deprotonation at high pH (>10) may increase reactivity, while acidic conditions (pH <4) could promote hydrolysis. Store lyophilized samples at −20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing reaction pathways. Design controlled experiments:

属性

IUPAC Name |

5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAHQCCWEKHGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217403 | |

| Record name | Fluoxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-35-2 | |

| Record name | 5-Fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoxydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoxidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoxydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOXYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB4K113EL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。